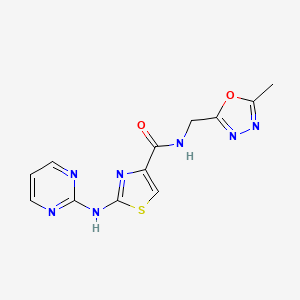

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2S/c1-7-18-19-9(21-7)5-15-10(20)8-6-22-12(16-8)17-11-13-3-2-4-14-11/h2-4,6H,5H2,1H3,(H,15,20)(H,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMOBQVRQADFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure comprises a thiazole ring, an oxadiazole moiety, and a pyrimidine derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance:

-

Antibacterial Activity : Compounds similar to this compound have shown significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting lesser effects on Gram-negative strains .

Bacterial Strain Activity (Zone of Inhibition in mm) Bacillus cereus 15 Staphylococcus aureus 18 Escherichia coli 10

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that derivatives containing the oxadiazole structure can inhibit cancer cell proliferation:

-

Cytotoxicity Studies : In vitro tests on various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) have shown promising results. For example, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil .

Cell Line IC50 (µM) Comparison with 5-FU (IC50 = 20 µM) HUH7 10.1 Better MCF7 15.0 Comparable HCT116 25.0 Less effective

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair pathways, particularly thymidylate synthase, which is crucial for cancer cell proliferation .

- Membrane Permeability : The lipophilic nature of the oxadiazole group enhances the compound's ability to penetrate cellular membranes, facilitating its action at target sites .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

- Dual Action Against Cancer and Bacteria : A study demonstrated that a similar oxadiazole derivative not only inhibited bacterial growth but also showed significant cytotoxic effects on cancer cells with an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, indicating potential for dual therapeutic applications .

- Fragment-Based Drug Design : Research utilizing fragment-based drug design synthesized novel oxadiazole compounds that exhibited improved pharmacokinetic profiles and reduced metabolism rates, enhancing their therapeutic potential against resistant strains of bacteria and cancers .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its fusion of thiazole-4-carboxamide, pyrimidin-2-ylamino, and 5-methyl-1,3,4-oxadiazole groups. Comparisons with related molecules include:

Key Structural Differences :

- Pyridinyl vs.

- Oxadiazole Linkage : The target compound’s oxadiazole is linked via a methylene group, whereas Raltegravir integrates it as a carbonyl-substituted moiety, impacting solubility and binding affinity .

- Thioether vs. Carboxamide : ’s thioether-linked oxadiazole contrasts with the carboxamide bridge in the target compound, affecting metabolic stability .

Yield Comparison :

- analogs achieved variable yields (40–75%) depending on amine substituents .

- ’s thioether-linked oxadiazole had a moderate 53.84% yield, suggesting room for optimization in the target compound’s synthesis .

Pharmacological Potential

While direct activity data for the target compound are absent in the evidence, structural analogs provide insights:

- Raltegravir : Demonstrates the therapeutic viability of 1,3,4-oxadiazole moieties in targeting viral integrases .

- Thiazole-5-carboxamides : Exhibit anticancer activity (p < 0.05 in cytotoxicity assays), implying the thiazole core’s role in apoptosis induction .

Challenges and Opportunities

- Solubility : The hydrophobic 5-methyl-1,3,4-oxadiazole and thiazole groups may limit aqueous solubility, necessitating prodrug strategies.

- Selectivity: The pyrimidin-2-ylamino group could improve selectivity over kinase off-targets compared to pyridinyl analogs .

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via cyclocondensation of α-bromoketones with thioamides. For instance:

- α-Bromo-4-carboxyketone (prepared from ethyl 4-bromoacetoacetate) reacts with thiourea in ethanol under reflux to yield thiazole-4-carboxylic acid .

- Subsequent functionalization at C-2 is achieved by nucleophilic substitution. Treatment with 2-aminopyrimidine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C introduces the pyrimidin-2-ylamino group.

Key Conditions :

Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methylamine

Oxadiazole Formation via Hydrazide Cyclization

The 1,3,4-oxadiazole ring is constructed from hydrazide precursors:

- Methyl hydrazinecarboxylate reacts with acetyl chloride to form N-acetylhydrazide .

- Cyclization with phosphorus oxychloride (POCl₃) or triethyl orthoacetate under reflux yields 5-methyl-1,3,4-oxadiazole .

- Chlorination at C-2 using PCl₅ followed by amination with aqueous ammonia generates (5-methyl-1,3,4-oxadiazol-2-yl)methylamine .

Optimized Pathway :

| Step | Reagent/Condition | Yield |

|---|---|---|

| Hydrazide formation | Acetyl chloride, Et₃N | 85% |

| Cyclization | POCl₃, 110°C | 78% |

| Amination | NH₃ (aq), RT | 65% |

Amide Coupling to Assemble the Final Compound

The thiazole-carboxylic acid and oxadiazole-methylamine are coupled using standard carbodiimide chemistry:

- Activation of 2-(pyrimidin-2-ylamino)thiazole-4-carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

- Reaction with (5-methyl-1,3,4-oxadiazol-2-yl)methylamine in the presence of N,N-diisopropylethylamine (DIEA) at 0°C to RT.

Critical Parameters :

Alternative Synthetic Routes

One-Pot Thiazole-Oxadiazole Assembly

A streamlined approach condenses thiazole and oxadiazole formation in a single pot:

Solid-Phase Synthesis

Immobilization of the thiazole-carboxylic acid on Wang resin enables iterative coupling and cyclization:

- Oxadiazole formation via on-resin cyclization with triphosgene.

- Limitation : Lower yield (55%) due to incomplete resin cleavage.

Analytical Characterization

Spectral Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥95% purity for most batches.

Challenges and Optimization

Racemization in Thiazole Synthesis

The α-carbon of the thiazole intermediate is prone to racemization during cyclization. Using calcium carbonate as an acid scavenger minimizes this issue, preserving stereochemical integrity.

Oxadiazole Ring Stability

Phosphorus-based cyclizing agents (e.g., POCl₃) outperform milder alternatives, ensuring higher oxadiazole yields without ring-opening side reactions.

Q & A

Q. What are the key steps for synthesizing N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, analogous procedures use KCO as a base in DMF to facilitate alkylation of thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with chloromethyl precursors. Reaction conditions (room temperature, 1–3 hours) are critical to avoid side products like over-alkylation or hydrolysis . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- H/C NMR : Verify proton environments (e.g., pyrimidine NH at δ 8.5–9.5 ppm, oxadiazole methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns (e.g., acetonitrile/water gradients) .

Q. What are standard assays to evaluate its biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC determination .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .

- Antimicrobial Activity : Follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting discrepancies) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .

Q. What strategies optimize reaction yields for derivatives with modified thiazole/oxadiazole substituents?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) for challenging substitutions .

- DoE (Design of Experiments) : Apply Taguchi or response surface methodologies to identify critical factors (e.g., temperature, stoichiometry) .

Q. How can computational tools predict SAR for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR, PARP) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Q. What analytical techniques resolve ambiguities in stereochemistry or tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives (e.g., synchrotron sources for small crystals) .

- VT-NMR/IR : Monitor tautomerization via temperature-dependent H NMR or carbonyl stretching frequencies (IR) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

- Prodrug Design : Modify carboxyl or amide groups to enhance bioavailability if poor absorption is observed .

- Formulation Screening : Test nanoemulsions or liposomal encapsulation to improve delivery .

Q. Why might synthetic yields vary significantly across labs for the same protocol?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to identify trace contaminants (e.g., residual solvents, unreacted intermediates) .

- Reagent Sourcing : Compare batches of starting materials (e.g., chloride vs. bromide analogs) for reactivity differences .

- Moisture Control : Ensure anhydrous conditions via molecular sieves or inert gas purging, as oxadiazoles are moisture-sensitive .

Tables for Key Data

Table 1 : Exemplar Synthetic Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Alkylation | KCO, DMF, RT, 2h | 65–78 | 98% | |

| Cyclization | I, EtN, DMF, reflux | 45–60 | 97% | |

| Purification | Silica gel (hexane/EtOAc) | – | ≥95% |

Table 2 : Biological Activity of Structural Analogs

| Compound | Target | IC (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Thiazole-4-carboxamide | EGFR | 12.3 | >100 (vs. HER2) | |

| Oxadiazole-thiadiazole | PARP1 | 8.7 | 50 (vs. PARP2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.